Difluoro(nitro)acetic acid

Description

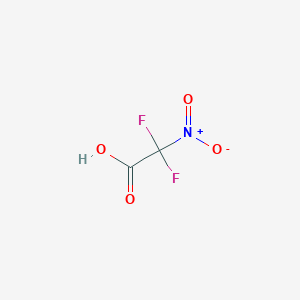

Structure

3D Structure

Properties

CAS No. |

426-03-9 |

|---|---|

Molecular Formula |

C2HF2NO4 |

Molecular Weight |

141.03 g/mol |

IUPAC Name |

2,2-difluoro-2-nitroacetic acid |

InChI |

InChI=1S/C2HF2NO4/c3-2(4,1(6)7)5(8)9/h(H,6,7) |

InChI Key |

VUZMNTQKRYHNNQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C([N+](=O)[O-])(F)F)O |

Origin of Product |

United States |

The Growing Importance of Fluorinated and Nitro Substituted Organic Molecules

The fields of synthetic organic and medicinal chemistry have witnessed a surge in the development and application of compounds containing fluorine and nitro groups. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govwikipedia.org The high electronegativity of fluorine often leads to increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity, all of which are highly desirable traits in drug discovery and materials science. nih.govwikipedia.org

Similarly, the nitro group is a powerful electron-withdrawing group that plays a crucial role in a vast array of organic transformations. Its presence can activate adjacent C-H bonds, participate in cycloaddition reactions, and serve as a precursor to other valuable functional groups, such as amines and nitriles. The strategic incorporation of nitro groups into molecular frameworks is a cornerstone of modern synthetic strategy.

Difluoro Nitro Acetic Acid: a Compound of Growing Interest

Difluoro(nitro)acetic acid emerges at the intersection of these two important classes of compounds. Its structure, featuring a difluorinated carbon atom adjacent to a nitro group and a carboxylic acid, makes it a highly activated and versatile building block for organic synthesis. Researchers are increasingly drawn to this molecule for its potential to introduce both gem-difluoro and nitro functionalities into a variety of molecular architectures.

The presence of the strongly electron-withdrawing difluoromethyl and nitro groups significantly influences the acidity of the carboxylic acid and the reactivity of the entire molecule. This unique electronic profile opens up avenues for novel chemical transformations and the synthesis of complex target molecules that would be challenging to access through other routes.

Applications in Advanced Organic Synthesis and Organofluorine Chemistry

Utility as a Synthetic Building Block for Complex Molecules

The dual functionality of Difluoro(nitro)acetic acid provides a synthetic handle for a variety of chemical transformations, establishing it as a versatile starting material for intricate molecular architectures.

Precursor Role in the Synthesis of Functionalized Organic Compounds

The nitro group is recognized as a synthetically important functional group due to its strong electron-withdrawing properties and its capacity to be converted into a diverse range of other functionalities. mdpi.com This versatility makes nitro compounds valuable precursors in the synthesis of complex organic molecules. mdpi.comfrontiersin.org The nitro group can facilitate reactions with nucleophiles or serve as a leaving group, broadening its synthetic utility. mdpi.com In the context of organofluorine chemistry, the nitro group can be formally substituted by a fluorine atom in a one-pot, transition-metal-free procedure to generate fluorinated heteroaromatics. This transformation proceeds through a sequence of dearomatization, electrophilic fluorination, and subsequent rearomatization. This showcases the potential of the nitro-functional group, such as that in this compound, as a precursor for creating functionalized, fluorinated compounds.

Enabling Access to Difluoromethylated Arene Analogs

The difluoromethyl (CHF2) group is a highly sought-after substituent in medicinal chemistry, where it often serves as a lipophilic bioisostere of hydroxyl or thiol groups, potentially improving a drug's metabolic stability and bioavailability. nih.gov While direct applications of this compound are not extensively documented, related fluorinated reagents provide established pathways to difluoromethylated arenes. A common strategy involves the use of reagents like difluoromethyl 2-pyridyl sulfone for the gem-difluoroolefination of aldehydes and ketones. cas.cn The resulting gem-difluoroalkene can then undergo hydrogenation to furnish the target difluoromethyl group. nih.gov An alternative approach is the radical decarboxylation of α,α-difluorophenylacetic acid, which generates a difluorobenzyl radical capable of adding to various molecular scaffolds. ossila.com These methodologies underscore the strategic importance of difluoro-functionalized precursors in accessing valuable difluoromethylated arene analogs.

Strategies for the Construction of Fluorinated Molecular Architectures

The incorporation of fluorine into organic molecules can profoundly alter their physical and chemical properties. This compound represents a synthon that can be employed in various strategies to build fluorinated molecular frameworks.

Introduction of Gem-Difluoromethylene Moieties (CF2) into Carbon Skeletons

The gem-difluoromethylene (CF2) moiety is a key structural motif in many modern pharmaceuticals and advanced materials, often acting as a stable mimic of a carbonyl or amide group. nih.govcas.cn One of the most direct methods for installing this group is the gem-difluoroolefination of carbonyl compounds. cas.cn This reaction utilizes fluorinated reagents to convert aldehydes and ketones into their corresponding 1,1-difluoroolefins. For example, difluoromethyl 2-pyridyl sulfone has proven to be an effective reagent for this transformation under mild conditions. cas.cn

A notable application of this strategy is in the synthesis of complex bioactive molecules, as demonstrated in the preparation of a potential inhibitor of the steroid C17(20)-lyase enzyme. cas.cn

Table 1: Example of Gem-Difluoroolefination

| Starting Material | Reagent System | Product | Yield | Reference |

|---|---|---|---|---|

| Pregnenolone | Difluoromethyl 2-pyridyl sulfone / LiHMDS / THF / HMPA | 21,21-difluoro-3-hydroxy-20-methylpregna-5,20-diene | 57% | cas.cn |

Synthesis of Fluoroalkylated and Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry and agrochemicals. nih.govresearchgate.netresearchgate.netwiley.com Cycloaddition reactions provide a robust platform for the construction of these important molecular scaffolds. nih.govresearchgate.net The inclusion of electron-withdrawing fluoroalkyl groups in the reactants can significantly enhance the reactivity of dipolarophiles and dienophiles, facilitating these transformations. nih.govresearchgate.net For instance, [3+2]-cycloadditions using fluorinated 1,3-dipoles are employed to create five-membered sulfur-containing heterocycles. nih.gov Beyond cycloadditions, fluoroalkyl amino reagents (FARs) have been developed for the synthesis of fluoroalkylated heterocycles such as benzimidazoles and benzothiazoles. nih.gov Furthermore, the nitro group itself is a key functional handle in heterocyclic synthesis, as seen in multicomponent reactions that produce highly functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org

Facilitating Late-Stage Functionalization in Molecular Design

Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in drug discovery and chemical biology. nih.govresearchgate.net It allows for the direct modification of complex, high-value molecules at a late step in the synthetic sequence, thereby bypassing the need for lengthy de novo synthesis to generate analogues. researchgate.netnih.govrsc.org This approach is particularly valuable for optimizing the properties of lead compounds.

The direct functionalization of C-H bonds is a common LSF tactic. For example, copper-catalyzed LSF has been successfully applied to modify 5-nitrofuran-based drugs by introducing a variety of functional groups, including hydroxyl, methyl, azido, and cyano moieties, onto the molecular scaffold. nih.govrsc.org These modifications can lead to derivatives with altered biological activity profiles. nih.gov

Table 2: Selected Examples of Late-Stage Functionalization of 5-Nitrofurans

| Parent Drug | Functional Group Introduced | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Furazolidone (FZD) | -OH | Cu-catalyzed C-H Hydroxylation | Generation of novel derivatives for antibacterial screening | nih.gov |

| Furazolidone (FZD) | -OCH3 | Cu-catalyzed C-H Methoxylation | Structural modification to explore structure-activity relationships | nih.gov |

| Furazolidone (FZD) | -N3 | Cu-catalyzed C-H Azidination | Introduction of a versatile handle for further derivatization | nih.gov |

| Nitrofurantoin (NFT) | -CN | Cu-catalyzed C-H Cyanation | Rapid diversification of existing drug scaffolds | nih.gov |

Additionally, photoredox catalysis provides a mild and efficient platform for LSF, enabling the direct installation of small alkyl groups onto biologically active heterocycles under conditions compatible with sensitive functional groups. chem-station.com The unique electronic properties imparted by the gem-difluoro and nitro groups position reagents like this compound as promising candidates for novel LSF strategies, offering a potential route to introduce the valuable difluoromethyl group or related fluorinated motifs into complex molecular targets. cas.cnnih.gov

Development of Novel Methodologies in Organofluorine Chemistry

A comprehensive review of available scientific literature and research data did not yield specific information regarding the application of this compound in the development of novel methodologies within organofluorine chemistry. While the unique combination of difluoro and nitro functional groups suggests potential as a building block in synthesis, detailed studies or established methods leveraging this specific compound for the broader development of new reactions or strategies in organofluorine chemistry are not documented in the consulted sources. Research in organofluorine chemistry is extensive, covering a wide array of fluorinating agents and fluorinated building blocks; however, the role of this compound in pioneering new synthetic pathways remains an area without significant published findings. wikipedia.orgnih.govrsc.orgnih.gov

Theoretical and Computational Chemistry Studies of Difluoro Nitro Acetic Acid and Analogs

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

A comprehensive conformational analysis of difluoro(nitro)acetic acid would be performed using Density Functional Theory (DFT) and ab initio methods. These calculations would identify the various possible spatial arrangements of the atoms (conformers), determine their relative stabilities, and map the energy landscape for interconversion between them. Key parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers would be determined.

Table: Calculated Conformational Analysis Data for this compound

| Method | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-N-O) |

| No data available | N/A | N/A | N/A |

| No data available | N/A | N/A | N/A |

Understanding the electronic distribution is crucial for predicting a molecule's reactivity. This subsection would focus on the analysis of this compound's electronic properties. This includes mapping the electron density to identify electron-rich and electron-deficient regions, and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the wavelengths of electronic transitions.

Table: Calculated Electronic Properties of this compound

| Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| No data available | N/A | N/A | N/A |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an essential tool for mapping the intricate details of chemical reactions. For this compound, this would involve investigating the pathways of its potential transformations, such as decomposition or reactions with other species.

This section would detail the computational mapping of reaction pathways involving this compound. By locating and characterizing the transition state structures—the high-energy intermediates between reactants and products—the activation energies and reaction rates for various potential reactions could be calculated. This provides a step-by-step understanding of how chemical bonds are broken and formed.

The presence of the nitro group suggests that Single Electron Transfer (SET) processes could be significant in the chemistry of this compound. Computational modeling would be employed to investigate the feasibility and kinetics of SET reactions, where an electron is transferred to or from the molecule. This would involve calculating the electron affinity and ionization potential to assess its ability to accept or donate an electron.

Intermolecular Interactions and Solvent Effects

The behavior of a molecule is significantly influenced by its environment. This part of the study would explore how this compound interacts with itself and with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), would be used to simulate how different solvents affect the molecule's conformational preferences, electronic properties, and reactivity. Understanding these interactions is critical for predicting its behavior in solution.

Studies on Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the chemical and physical properties of molecules. In this compound, the presence of both highly electronegative fluorine atoms and a nitro group, alongside the carboxylic acid functionality, creates a complex landscape of potential hydrogen bond donor and acceptor sites.

Theoretical studies have shown that both nitro and fluoro groups can act as hydrogen bond acceptors. rsc.org While these interactions are generally considered weak, they can significantly influence the conformation and reactivity of molecules. rsc.org For instance, in related nitroarenes, hydrogen-bonding interactions between a substrate's nitro group and a template's -NH group have been shown to exert a stabilizing effect, lowering the energy of transition states. nih.gov The ability of the nitro group to participate in hydrogen bonding is also supported by studies on various nitro compounds, although its strength can be modest compared to other acceptors. unl.edu

Computational models can be employed to explore the geometry and energetics of these hydrogen bonds. For example, density functional theory (DFT) calculations can predict the preferred orientation of interacting molecules and the energy associated with the hydrogen bond formation. In the context of this compound, intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group or one of the fluorine atoms is conceivable. Intermolecular hydrogen bonding, leading to the formation of dimers or larger aggregates, is also a critical aspect to consider, especially in the condensed phase.

To illustrate the nature of these interactions, a hypothetical computational analysis of the hydrogen bonding in a this compound dimer is presented below.

Table 1: Calculated Hydrogen Bond Parameters for a this compound Dimer

| Interacting Atoms | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| O-H···O=C | 1.75 | 175.2 | -8.5 |

| C-H···O-N | 2.45 | 155.8 | -2.1 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar carboxylic acid dimers. It serves to demonstrate the type of information that can be obtained from such studies.

Solvation Model Effects on Electronic Structure and Reactivity

The surrounding solvent environment can significantly alter the electronic structure and reactivity of a solute molecule. Computational solvation models are essential tools for capturing these effects. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models involve the inclusion of a specific number of solvent molecules around the solute, providing a detailed, atomistic picture of the solute-solvent interactions. rsc.orguci.edu This approach is computationally intensive but can be crucial for understanding specific interactions like hydrogen bonding with the solvent.

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a specific dielectric constant. ccu.edu.tw These models are computationally less demanding and are widely used to calculate solvation free energies and to study the effect of the solvent on molecular properties and reaction mechanisms. ccu.edu.tw The SMD model, for instance, calculates the solvation free energy by considering the bulk electrostatic contribution and non-bulk-electrostatic terms, which are related to the solute's electron density. ccu.edu.tw

For this compound, the choice of solvation model can impact the prediction of its acidity (pKa), conformational equilibrium, and the energetics of its reactions. The high polarity of the C-F and N-O bonds suggests that solvent effects will be substantial. For example, a polar solvent would be expected to stabilize the carboxylate anion, thereby increasing the acidity of the parent acid. Time-dependent density functional theory (TD-DFT) calculations coupled with a continuum model can be used to predict how the solvent environment affects the electronic absorption spectra. rsc.org

Table 2: Comparison of Calculated Properties of this compound in Gas Phase and in Water using a Continuum Solvation Model (Illustrative Data)

| Property | Gas Phase | Water (SMD Model) |

| Dipole Moment (Debye) | 2.8 | 4.5 |

| Energy of LUMO (eV) | -1.2 | -1.5 |

| Solvation Free Energy (kcal/mol) | N/A | -12.3 |

Note: This table presents hypothetical data to illustrate the influence of a solvent on the properties of this compound as predicted by computational models.

Prediction of Reactivity and Chemoselectivity through Computational Descriptors

Computational chemistry offers a suite of descriptors that can be used to predict the reactivity and chemoselectivity of molecules. These descriptors are derived from the calculated electronic structure of the molecule.

One of the most common sets of descriptors is based on Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A small HOMO-LUMO gap generally indicates higher reactivity. chemrevlett.com The distribution of these orbitals can also provide clues about the sites of electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized around the nitro group and the carbonyl carbon, suggesting these as likely sites for nucleophilic attack.

Other reactivity descriptors include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Fukui Functions: These functions are derived from conceptual DFT and are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack.

These descriptors are invaluable for understanding and predicting the outcome of chemical reactions involving this compound, guiding synthetic efforts and the design of new reactions. For example, in a study of the interaction between the anticancer drug Flutamide and nucleobases, changes in the HOMO-LUMO energy gap upon complex formation were used to infer changes in reactivity. chemrevlett.com

Table 3: Illustrative Computational Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy (eV) | -8.9 | Related to ionization potential |

| LUMO Energy (eV) | -1.2 | Related to electron affinity |

| HOMO-LUMO Gap (eV) | 7.7 | Indicator of chemical reactivity |

| Electrophilicity Index (ω) | 2.6 | Measures the electrophilic character |

Note: The values in this table are for illustrative purposes and represent the type of data generated from computational analysis.

Spectroscopic Property Simulation for Structural Confirmation

Computational chemistry is a powerful tool for the simulation of various spectroscopic properties, which can be used to confirm the structure of newly synthesized compounds or to interpret experimental spectra.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies is a standard feature of most quantum chemistry software packages. By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the C=O, O-H, N-O, and C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei like ¹H, ¹³C, ¹⁹F, and ¹⁴N can be calculated by determining the magnetic shielding tensors. These calculations, often performed using the GIAO (Gauge-Including Atomic Orbital) method, can provide valuable support for the assignment of experimental NMR spectra. The simulation of spin-spin coupling constants is also possible, although more computationally demanding.

UV-Vis Spectroscopy: The electronic absorption spectra can be simulated using time-dependent density functional theory (TD-DFT) or other excited-state methods. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

The combination of experimental spectroscopy and computational simulations provides a robust methodology for the structural elucidation of complex molecules like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.